2-Bromo-6-chloro-4-methylquinoline
Overview
Description
2-Bromo-6-chloro-4-methylquinoline is a nitrogen-containing heterocyclic compound . It has the molecular formula C10H7BrClN .
Molecular Structure Analysis
The molecular weight of this compound is 256.53 . The SMILES string representation is BrC1=NC(C(C©=C1)=C2)=CC=C2Cl .Physical and Chemical Properties Analysis
This compound is a solid compound . It has a density of 1.6±0.1 g/cm3 . The boiling point is 347.6±37.0 °C at 760 mmHg .Scientific Research Applications
Synthesis and Chemical Reactions
- Knorr Synthesis: 2-Bromo-6-chloro-4-methylquinoline is synthesized through a process involving the condensation between b-keto esters and 4-bromoaniline and cyclization into 6-bromo-quinolin-2(1H)-one, a variant of the Knorr reaction (Wlodarczyk et al., 2011).
- Phase Transfer Catalysis: Efficient N-alkylation reaction of 4-chloro-6-methylquinolin-2(1H)-one under phase transfer catalysis conditions has been demonstrated, showing the potential for synthesizing a range of derivatives (Organic Chemistry: An Indian Journal, 2014).
Medicinal Chemistry and Pharmacology
- Antiangiogenic Effects: Compounds like 2-aryl-3-bromoquinolin-4(1H)-ones, closely related to this compound, have demonstrated significant antiangiogenic effects, reducing endothelial cell numbers and inhibiting neovessel growth (Mabeta et al., 2009).
- Antimicrobial Activity: Isomer compounds of similar structures have shown promise in antimicrobial applications, such as against DNA gyrase and lanosterol 14 α-demethylase enzyme, indicating potential uses in combating bacterial and fungal infections (Murugavel et al., 2018).
Material Science and Chemistry
- Fluorescent Probes: Derivatives of 6-methylquinoline, which are structurally similar, have been used to create fluorescent probes sensitive to chloride ions, indicating potential applications in biological and chemical sensing (Geddes et al., 2001).
Agrochemistry and Environmental Science
- Fungitoxicity: Studies on bromo and chloro substituted quinolines, akin to this compound, have revealed significant fungitoxic properties, suggesting possible applications in agriculture and environmental management (Gershon et al., 1996).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-bromo-6-chloro-4-methylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-4-10(11)13-9-3-2-7(12)5-8(6)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJRVHOBSBPBJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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